1-[(1-Methyl-4-phenylpiperidin-4-yl)methyl]-3-phenylurea
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Overview
Description
1-[(1-Methyl-4-phenylpiperidin-4-yl)methyl]-3-phenylurea is a synthetic organic compound with the molecular formula C20H25N3O It is characterized by the presence of a piperidine ring, a phenyl group, and a urea moiety
Preparation Methods
The synthesis of 1-[(1-Methyl-4-phenylpiperidin-4-yl)methyl]-3-phenylurea typically involves the reaction of 1-methyl-4-phenylpiperidine with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
1-[(1-Methyl-4-phenylpiperidin-4-yl)methyl]-3-phenylurea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the urea moiety can be replaced by other functional groups. Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(1-Methyl-4-phenylpiperidin-4-yl)methyl]-3-phenylurea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(1-Methyl-4-phenylpiperidin-4-yl)methyl]-3-phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
1-[(1-Methyl-4-phenylpiperidin-4-yl)methyl]-3-phenylurea can be compared with similar compounds such as:
Desmethylprodine: An opioid analgesic with a similar piperidine structure.
Meperidine: Another opioid analgesic with a related chemical structure.
1-Methyl-4-phenylpiperidine: A precursor in the synthesis of various piperidine derivatives. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H25N3O |
---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
1-[(1-methyl-4-phenylpiperidin-4-yl)methyl]-3-phenylurea |
InChI |
InChI=1S/C20H25N3O/c1-23-14-12-20(13-15-23,17-8-4-2-5-9-17)16-21-19(24)22-18-10-6-3-7-11-18/h2-11H,12-16H2,1H3,(H2,21,22,24) |
InChI Key |
IFSWCUVROCICDI-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)(CNC(=O)NC2=CC=CC=C2)C3=CC=CC=C3 |
solubility |
>48.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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